molecular formula C11H14OS B14037203 1-(5-Ethyl-2-mercaptophenyl)propan-2-one

1-(5-Ethyl-2-mercaptophenyl)propan-2-one

Cat. No.: B14037203
M. Wt: 194.30 g/mol
InChI Key: WRPFOPSPRQLBLN-UHFFFAOYSA-N
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Description

1-(5-Ethyl-2-mercaptophenyl)propan-2-one is a substituted arylpropanone characterized by an ethyl group at the 5-position and a mercapto (-SH) group at the 2-position of the phenyl ring. The mercapto group confers distinct chemical properties, such as increased nucleophilicity and susceptibility to oxidation, compared to methoxy- or chloro-substituted analogs.

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

1-(5-ethyl-2-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C11H14OS/c1-3-9-4-5-11(13)10(7-9)6-8(2)12/h4-5,7,13H,3,6H2,1-2H3

InChI Key

WRPFOPSPRQLBLN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)S)CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethyl-2-mercaptophenyl)propan-2-one typically involves the reaction of 5-ethyl-2-mercaptobenzaldehyde with acetone under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethyl-2-mercaptophenyl)propan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

1-(5-Ethyl-2-mercaptophenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carbonyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares 1-(5-Ethyl-2-mercaptophenyl)propan-2-one with key analogs based on substituents, synthesis, and properties:

Compound Name CAS Number Substituents Synthesis Method Key Properties/Applications
This compound Not provided 5-Ethyl, 2-SH Likely Pd-catalyzed or microwave High reactivity (SH group); potential pharmaceutical intermediate
1-(5-Ethyl-2-methoxyphenyl)propan-2-one 33839-14-4 5-Ethyl, 2-OCH₃ Microwave-assisted condensation Lower acidity; used in benzofuran synthesis
1-(5-Chloro-2-methoxyphenyl)propan-1-one 68597-44-4 5-Cl, 2-OCH₃ Not specified Safety concerns (toxicological risks)
(S)-1-(Piperidin-2-yl)propan-2-one Not provided Piperidinyl ring Natural isolation (alkaloid) Anti-helminthic activity
1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one Not provided 4-Acetyl, 3-OH, phenoxy Microwave irradiation Benzofuran precursor; phenolic reactivity

Reactivity and Functional Group Influence

  • Mercapto (-SH) vs. Methoxy (-OCH₃): The mercapto group in the target compound enhances nucleophilicity and oxidative sensitivity compared to methoxy-substituted analogs. For instance, 1-(5-Ethyl-2-methoxyphenyl)propan-2-one lacks the thiol’s redox activity, making it more stable but less reactive in disulfide bond formation .
  • Ethyl vs. Chloro Substituents: The 5-ethyl group in the target compound likely increases lipophilicity compared to 5-chloro analogs (e.g., 1-(5-Chloro-2-methoxyphenyl)propan-1-one), which may exhibit higher polarity and different toxicological profiles .

Spectroscopic and Analytical Data

While spectral data for the target compound are absent in the evidence, related propan-2-one derivatives (e.g., benzofuran precursors) are characterized via IR, $ ^1H $ NMR, and mass spectrometry, with phenolic OH groups detected via ferric chloride tests . The mercapto group in the target compound would likely exhibit distinct $ ^1H $ NMR shifts (~1–2 ppm for -SH) and IR stretches (~2550 cm$ ^{-1} $ for S-H).

Biological Activity

1-(5-Ethyl-2-mercaptophenyl)propan-2-one, a compound featuring a mercapto group, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by diverse research findings and data.

  • Molecular Formula : C12H16OS
  • Molecular Weight : 208.32 g/mol
  • IUPAC Name : this compound

Antibacterial Activity

Research indicates that compounds with mercapto groups often exhibit significant antibacterial properties. For instance, studies have demonstrated that derivatives similar to this compound show efficacy against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhi45 µg/mL
K. pneumoniae50 µg/mL

These findings suggest that the compound may possess comparable activity to established antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of thiourea derivatives, which share structural similarities with this compound, has been explored extensively. Studies reveal that such compounds can target critical pathways in cancer cell proliferation:

Cancer Cell LineIC50 Value (µM)
Human leukemia cells1.50
Breast cancer cells (MCF-7)225
Pancreatic cancer cells3 - 14

These results indicate that the compound may inhibit cancer cell growth and induce apoptosis, showcasing its therapeutic potential against various malignancies .

Anti-inflammatory Activity

The anti-inflammatory properties of mercapto-containing compounds have been documented in several studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, which can be crucial in managing conditions such as arthritis and other inflammatory diseases.

Case Studies

  • Case Study on Antibacterial Efficacy :
    A recent study evaluated the antibacterial activity of several mercapto derivatives against multi-drug resistant strains. The results highlighted that the compound exhibited significant inhibition zones, suggesting its potential as a lead compound for antibiotic development.
  • Case Study on Anticancer Mechanisms :
    In vitro studies on breast cancer cell lines treated with thiourea derivatives revealed a marked reduction in cell viability and alterations in cell cycle progression, indicating that these compounds could effectively halt tumor growth .

The biological activity of this compound can be attributed to its ability to form disulfide bonds and interact with thiol groups in proteins, potentially altering their function. This interaction may lead to the modulation of various signaling pathways involved in inflammation and cancer progression.

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